(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxy-4-methylcoumarin with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is heated to around 50°C to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Uniqueness
(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid stands out due to its butoxy group, which can influence its solubility, reactivity, and biological activity. This unique structural feature can make it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(7-butoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C16H18O5/c1-3-4-7-20-11-5-6-12-10(2)13(9-15(17)18)16(19)21-14(12)8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,18) |
InChI Key |
XFCIHEAOVJYHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C |
Origin of Product |
United States |
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